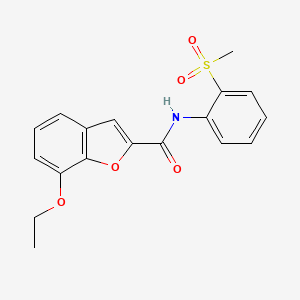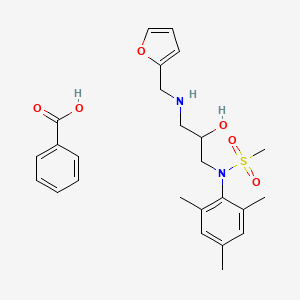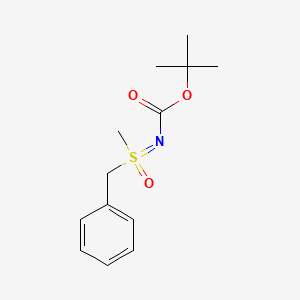
S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly known as Boc-SO2Me and is a derivative of sulfoximine. It has been used in various studies to explore its mechanism of action and its effects on biochemical and physiological processes.
Scientific Research Applications
Ortho-Directed Lithiation
The tert-butyl sulfoximine group acts as an effective ortho-director of lithiation, enabling the preparation of ortho-metallated S-(tert-butyl)-S-phenylsulfoximines through lithiation-methylation sequences. This process allows for the trapping of different electrophiles in good yields, showcasing the utility of sulfoximines in directing lithiation and facilitating diverse chemical syntheses (Levacher et al., 1999).
Enantioselective Substitution
Enantiomerically pure sulfoximines have been prepared and used in regio- and enantioselective substitutions, demonstrating their value in producing chiral molecules. This application is crucial for the synthesis of compounds with specific stereochemical configurations, which is vital in pharmaceutical synthesis and the study of biological activity (Scommoda et al., 1996).
Synthesis of Protected 1,2-Amino Alcohols
tert-Butanesulfinyl aldimines and ketimines, related to sulfoximines, serve as precursors in the synthesis of protected 1,2-amino alcohols. These compounds are synthesized in high yields and diastereoselectivities, highlighting the role of sulfoximine derivatives in constructing amino alcohol frameworks (Tang et al., 2001).
Palladium-Catalyzed N-Arylation
Sulfoximines undergo palladium-catalyzed N-arylation with aryl bromides and iodides, leading to various N-arylated sulfoximines. This process exemplifies the utility of sulfoximines in cross-coupling reactions, a fundamental methodology in organic synthesis for forming carbon-nitrogen bonds (Bolm & Hildebrand, 2000).
Synthesis of Cyclic Sulfoximines
An innovative [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the stereoselective synthesis of cyclic sulfoximines. This method provides a novel approach for constructing cyclic structures containing the sulfoximine functional group, which can be further transformed, demonstrating the versatility of sulfoximines in synthesizing cyclic compounds (Ye et al., 2014).
Properties
IUPAC Name |
tert-butyl N-(benzyl-methyl-oxo-λ6-sulfanylidene)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)17-12(15)14-18(4,16)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNAHBXZSVKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=S(=O)(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210989-11-0 |
Source


|
| Record name | tert-butyl N-[benzyl(methyl)oxo-lambda6-sulfanylidene]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
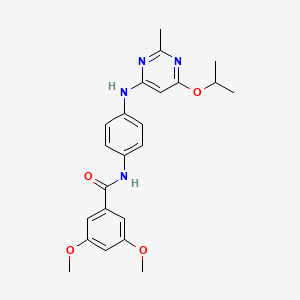
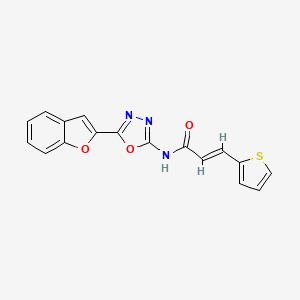
![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2551670.png)
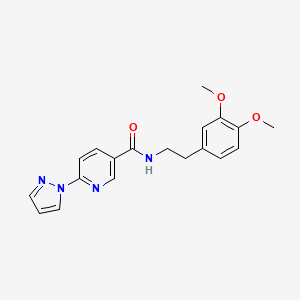
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B2551675.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)
![5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine](/img/structure/B2551680.png)
![2-Cyclopropyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2551681.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551682.png)
![2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid](/img/structure/B2551685.png)
